molecular formula C12H15NO B1629936 7-Ethoxy-5,8-dihydronaphthalen-1-amine CAS No. 624729-65-3

7-Ethoxy-5,8-dihydronaphthalen-1-amine

Cat. No. B1629936
Key on ui cas rn: 624729-65-3
M. Wt: 189.25 g/mol
InChI Key: KYPAGUNVFKZIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902236B2

Procedure details

The product of Example 1D (1.8 g, 9.63 mmol) and tert-butanol (2.13 g, 28.8 mmol) were dissolved in tetrahydrofuran (20 mL) in a 3-neck 1000 mL round-bottom flask, and the solution was cooled to −78° C. Ammonia (˜35 mL) was condensed into the flask, then lithium metal was added (wire, 225 mg, 32.4 mmol) in portions over 10 min. The reaction mixture was stirred at −78° C. for 1 h, quenched with methanol (50 mL) and H2O (50 mL). The reaction was allowed to stir overnight at room temperature to allow NH3 to evaporate, then it was diluted with ethyl acetate (300 mL), washed with H2O and brine, dried over Na2SO4, filtered and concentrated. The residue was purified on silica gel, eluting with 15%-25% ethyl acetate-hexanes, to afford the title compound as a brown oil (999 mg, 55%). 1H NMR (DMSO-d6) δ 6.82 (t, 1H, J=7.6 Hz), 6.44 (d, 1H, J=7.1 Hz), 6.35 (d, 1H, J=7.5 Hz), 4.80 (s, 2H), 4.78 (t, 1H, J=3.8 Hz), 3.78 (q, 2H, J=7.1 Hz), 3.36 (q, 2H, 4.8 Hz), 3.00 (t, 2H, J=4.9 Hz), 1.26 (t, 3H, J=7.1 Hz); MS (DCI+) m/z 190 (M+H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[NH2:14])=[CH:6][CH:5]=1)[CH3:2].C(O)(C)(C)C.N.[Li]>O1CCCC1>[CH2:1]([O:3][C:4]1[CH2:13][C:12]2[C:11]([NH2:14])=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:6][CH:5]=1)[CH3:2] |^1:20|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)OC1=CC=C2C=CC=C(C2=C1)N
Name
Quantity
2.13 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into the flask
CUSTOM
Type
CUSTOM
Details
quenched with methanol (50 mL) and H2O (50 mL)
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to evaporate
ADDITION
Type
ADDITION
Details
it was diluted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel
WASH
Type
WASH
Details
eluting with 15%-25% ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=CCC=2C=CC=C(C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 999 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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